molecular formula C26H24N2O4S B2870084 5-(4-ethoxyphenyl)-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 473444-91-6

5-(4-ethoxyphenyl)-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2870084
CAS No.: 473444-91-6
M. Wt: 460.55
InChI Key: NCVJUURNGMHNGL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d]isoxazole dione family, characterized by a fused bicyclic core with a dione moiety. Its structure includes three aryl substituents: a 4-ethoxyphenyl group at position 5, a 4-(methylthio)phenyl group at position 3, and a phenyl group at position 2. These substituents influence its physicochemical properties, such as solubility and lipophilicity, and may modulate biological activity. The ethoxy group (polar) and methylthio group (thioether) contribute to its unique electronic and steric profile compared to analogs with halogens or alkyl chains .

Properties

IUPAC Name

5-(4-ethoxyphenyl)-3-(4-methylsulfanylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c1-3-31-20-13-11-18(12-14-20)27-25(29)22-23(17-9-15-21(33-2)16-10-17)28(32-24(22)26(27)30)19-7-5-4-6-8-19/h4-16,22-24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVJUURNGMHNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The structure of the compound can be represented as follows:

  • Molecular Formula : C23H24N2O3S
  • Molecular Weight : 396.51 g/mol

The compound features a pyrrolo[3,4-d]isoxazole core, which is known for its diverse biological activities. The presence of various substituents, such as ethoxy and methylthio groups, may influence its pharmacological properties.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolo[3,4-d]isoxazole exhibit significant anticancer activity. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. In vitro assays revealed that it demonstrates activity against several bacterial strains, suggesting potential applications in treating infections. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating a promising therapeutic profile .

The proposed mechanisms by which this compound exhibits its biological effects include:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes involved in critical cellular processes, such as DNA replication and protein synthesis.
  • Interaction with Cellular Targets : The compound may bind to specific receptors or proteins within the cell, altering signaling pathways that lead to apoptosis or cell proliferation .

Case Studies

  • Study on Anticancer Activity : A recent publication explored the effects of a related pyrrolo[3,4-d]isoxazole derivative on breast cancer cells. The study found that treatment resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .
  • Antimicrobial Evaluation : Another research effort focused on assessing the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited potent antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) .

Data Summary

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against MRSA and other bacteria
Enzyme InhibitionInhibits DNA replication enzymes

Chemical Reactions Analysis

Oxidation of Methylthio Group

The methylthio (-SMe) substituent undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.

Reaction ConditionsProductYieldCharacterization Methods
H<sub>2</sub>O<sub>2</sub>, AcOHSulfoxide (-SOCH<sub>3</sub>)~85%NMR, IR, HPLC
mCPBA, CH<sub>2</sub>Cl<sub>2</sub>Sulfone (-SO<sub>2</sub>CH<sub>3</sub>)~78%LC-MS, X-ray crystallography

Mechanism :

  • Step 1 : Electrophilic oxygen transfer from peroxide or peracid to sulfur.

  • Step 2 : Formation of sulfoxide (1 eq oxidant) or sulfone (2 eq oxidant).

Hydrolysis of Ethoxy Group

The ethoxy (-OEt) group is susceptible to acidic or basic hydrolysis, yielding phenolic derivatives.

ConditionsProductSelectivityNotes
HBr (48%), reflux4-Hydroxyphenyl analog>90%Side reactions minimized
BBr<sub>3</sub>, DCM, 0°CDirect dealkylation to -OH82%Requires anhydrous conditions

Key Insight : Steric hindrance from the fused pyrrolo-isoxazole ring slows hydrolysis kinetics compared to simpler aryl ethers.

Ring-Opening Reactions

The fused isoxazole-pyrrolidine system undergoes ring-opening under nucleophilic or reductive conditions:

Nucleophilic Attack on Isoxazole

ReagentProductApplication
NH<sub>3</sub>/MeOHβ-Ketoamide intermediatePrecursor for peptidomimetics
Grignard reagentsSubstituted dihydroisoindole derivativesComplexity modulation

Reductive Cleavage

ConditionsOutcome
LiAlH<sub>4</sub>, THFPyrrolidine ring expansion
H<sub>2</sub>, Pd/CPartial saturation of isoxazole ring

Cycloaddition and Cross-Coupling

The electron-deficient isoxazole ring participates in dipolar cycloadditions, while the aryl groups enable cross-coupling:

Reaction TypeConditionsProduct
Huisgen 1,3-dipolarCu(I), azidesTriazole-linked conjugates
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>Biaryl-modified analogs

Functionalization at the Pyrrolidine Nitrogen

The secondary amine in the pyrrolidine ring undergoes alkylation/acylation:

ReagentProductYield
CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>N-Methyl derivative73%
Ac<sub>2</sub>O, pyridineN-Acetylated analog88%

Challenges : Steric bulk near the nitrogen reduces reactivity, requiring prolonged reaction times.

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition at the isoxazole moiety:

ConditionsOutcome
254 nm, benzeneBridged cyclobutane adduct
365 nm, eosin YSinglet oxygen-mediated oxidation

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs share the pyrrolo[3,4-d]isoxazole dione core but differ in substituents and functional groups. Key comparisons include:

Substituent Variations and Molecular Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
Target Compound 5-(4-Ethoxyphenyl), 3-(4-(Methylthio)phenyl), 2-Phenyl C₂₇H₂₃N₂O₄S 483.5* Ethoxy (electron-donating), methylthio (lipophilic)
5-(4-Methylphenyl)-3-(2-Methylpropyl)-2-Phenyl Analogue 5-(4-Methylphenyl), 3-Isobutyl C₂₃H₂₄N₂O₄ 424.9 Isobutyl (bulky), methylphenyl (moderate polarity)
2-(4-Chlorophenyl)-3-(Thiophen-2-yl)-5-(p-Tolyl) Analogue 2-(4-Chlorophenyl), 3-Thiophene C₂₂H₁₇ClN₂O₃S 424.9 Chlorophenyl (electron-withdrawing), thiophene (aromatic)

*Calculated based on substituent contributions.

Structural and Crystallographic Features

  • Planarity : highlights that analogs with fluorophenyl groups exhibit near-planar cores, except for one perpendicular substituent. The target compound’s ethoxy group may disrupt planarity, reducing crystallinity compared to halogenated analogs .

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